molecular formula C15H18N4OS2 B2680495 2-cyclopropyl-N,4-dimethyl-6-(methylsulfanyl)-N-[(1,3-thiazol-4-yl)methyl]pyrimidine-5-carboxamide CAS No. 1394759-51-3

2-cyclopropyl-N,4-dimethyl-6-(methylsulfanyl)-N-[(1,3-thiazol-4-yl)methyl]pyrimidine-5-carboxamide

Cat. No.: B2680495
CAS No.: 1394759-51-3
M. Wt: 334.46
InChI Key: ULNCZJOSEFJWEX-UHFFFAOYSA-N
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Description

2-cyclopropyl-N,4-dimethyl-6-(methylsulfanyl)-N-[(1,3-thiazol-4-yl)methyl]pyrimidine-5-carboxamide is a complex organic compound with a unique structure that includes a pyrimidine ring, a thiazole ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-N,4-dimethyl-6-(methylsulfanyl)-N-[(1,3-thiazol-4-yl)methyl]pyrimidine-5-carboxamide typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the thiazole ring, and the attachment of the various functional groups. Common reagents used in these reactions include cyclopropylamine, dimethyl sulfate, and methylthiol. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining strict quality control standards. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the reaction progress and ensuring the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-N,4-dimethyl-6-(methylsulfanyl)-N-[(1,3-thiazol-4-yl)methyl]pyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, such as halogens or alkyl groups.

Scientific Research Applications

2-cyclopropyl-N,4-dimethyl-6-(methylsulfanyl)-N-[(1,3-thiazol-4-yl)methyl]pyrimidine-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: It is used in the development of new materials, such as polymers and coatings, and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-N,4-dimethyl-6-(methylsulfanyl)-N-[(1,3-thiazol-4-yl)methyl]pyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyclopropyl-N,4-dimethyl-6-(methylsulfanyl)pyrimidine-5-carboxamide
  • 2-cyclopropyl-N,4-dimethyl-6-(methylsulfanyl)-N-(thiazol-2-yl)methylpyrimidine-5-carboxamide
  • 2-cyclopropyl-N,4-dimethyl-6-(methylsulfanyl)-N-(1,3-thiazol-2-yl)pyrimidine-5-carboxamide

Uniqueness

What sets 2-cyclopropyl-N,4-dimethyl-6-(methylsulfanyl)-N-[(1,3-thiazol-4-yl)methyl]pyrimidine-5-carboxamide apart from similar compounds is its specific combination of functional groups and rings, which confer unique chemical and biological properties

Properties

IUPAC Name

2-cyclopropyl-N,4-dimethyl-6-methylsulfanyl-N-(1,3-thiazol-4-ylmethyl)pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4OS2/c1-9-12(14(21-3)18-13(17-9)10-4-5-10)15(20)19(2)6-11-7-22-8-16-11/h7-8,10H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULNCZJOSEFJWEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C2CC2)SC)C(=O)N(C)CC3=CSC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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